molecular formula C17H18N4O3S B11011979 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(pyridin-3-ylmethyl)acetamide

2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B11011979
M. Wt: 358.4 g/mol
InChI Key: HXKGKQCIPMYMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features an indole core, a pyridine moiety, and a methylsulfonyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the indole nitrogen using methylsulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Pyridine Moiety: The pyridine group is introduced via a nucleophilic substitution reaction, where the indole derivative reacts with a pyridine-containing electrophile.

    Final Coupling: The final step involves coupling the intermediate with an acetamide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(pyridin-3-ylmethyl)acetamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays.

    Industry: It can be used in the development of new materials, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(pyridin-3-ylmethyl)acetamide lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C17H18N4O3S

Molecular Weight

358.4 g/mol

IUPAC Name

2-[4-(methanesulfonamido)indol-1-yl]-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C17H18N4O3S/c1-25(23,24)20-15-5-2-6-16-14(15)7-9-21(16)12-17(22)19-11-13-4-3-8-18-10-13/h2-10,20H,11-12H2,1H3,(H,19,22)

InChI Key

HXKGKQCIPMYMET-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCC3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.